This compound can be sourced from various chemical databases, including the CAS Common Chemistry database and PubChem, which provide essential information regarding its chemical properties and classification . It belongs to a broader class of compounds known as oxazoles, which are significant in medicinal chemistry due to their biological activities.
The synthesis of Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole can be achieved through various methods. One common approach involves the cyclization of suitable precursors such as amino alcohols with appropriate carbonyl compounds or via metal-catalyzed reactions that facilitate the formation of the oxazole ring.
These methods highlight the versatility in synthesizing Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole while emphasizing the importance of reaction conditions like temperature, pressure, and catalyst choice.
The molecular structure of Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole features a bicyclic framework that includes a saturated tetrahydrofuran ring fused to an oxazole ring.
InChI=1S/C5H9NO2/c1-3-7-5-6(1)2-4-8-5/h5H,1-4H2
O1CCN2CCOC12
The compound's structure can be visualized as having two oxygen atoms and one nitrogen atom integrated into its rings, which contributes to its reactivity and potential biological activity .
Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole participates in various chemical reactions typical for oxazoles. These include:
These reactions are essential for modifying the compound for potential applications in pharmaceuticals or materials science.
Understanding these mechanisms is crucial for developing therapeutic agents based on this scaffold.
Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole exhibits several notable physical and chemical properties:
These properties are essential for practical applications in synthesis and formulation within pharmaceutical contexts.
Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole has several potential applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0